molecular formula C15H11ClO B3220815 (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride CAS No. 120301-61-3

(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride

Cat. No.: B3220815
CAS No.: 120301-61-3
M. Wt: 242.7 g/mol
InChI Key: PHVRZIZNMSHECZ-DHZHZOJOSA-N
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Description

(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride ( 120301-61-3) is a high-purity chemical reagent with the molecular formula C15H11ClO and a molecular weight of 242.70 . This compound features an (E)-configured acrylic acid chloride group conjugated with a biphenyl system, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure is characterized by the SMILES notation ClC(=O)/C=C/c1ccc(cc1)c1ccccc1 . This reagent is primarily used as a key intermediate for the synthesis of more complex molecules. It is commonly employed in amidation and esterification reactions to create novel derivatives with potential bioactive properties. Compounds containing similar 4-phenylphenyl and cinnamoyl scaffolds are of significant interest in the development of antimicrobial agents and heterocyclic compounds for therapeutic applications, including investigations into anti-cancer and anti-inflammatory activities . Furthermore, its rigid, planar structure is valuable in materials science for constructing organic frameworks and molecular crystals, where intermolecular interactions such as C—H⋯O hydrogen bonds can be explored to engineer specific solid-state properties . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRZIZNMSHECZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Development for 2e 3 4 Phenylphenyl Prop 2 Enoyl Chloride

Historical Evolution of Cinnamoyl Chloride Synthesis Routes

The synthesis of cinnamoyl chlorides, the class of compounds to which (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride belongs, has historically been rooted in the conversion of the corresponding carboxylic acid. For decades, the standard approach involved treating cinnamic acid with potent chlorinating agents. nii.ac.jp These foundational methods, while effective, often required harsh conditions and produced challenging byproducts.

The most common historical reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosgene (B1210022) (COCl₂). nii.ac.jp These reagents readily convert the carboxylic acid's hydroxyl group into a reactive acyl chloride. The reaction with thionyl chloride, for instance, was advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and thus easily removed from the reaction mixture. These early methods established the fundamental chemistry that would be refined in later, more contemporary approaches.

Contemporary Approaches to Acryloyl Chloride Formation from Carboxylic Acid Precursors

Modern organic synthesis prioritizes efficiency, selectivity, and milder reaction conditions. The formation of α,β-unsaturated acyl chlorides, such as acryloyl and cinnamoyl chlorides, from their carboxylic acid precursors has benefited significantly from these advancements. While the precursor, (2E)-3-(4-phenylphenyl)prop-2-enoic acid, can be synthesized through various methods like the Knoevenagel condensation, Heck reaction, or direct synthesis using boron tribromide, the subsequent conversion to the acyl chloride is the critical step. google.commdpi.commdpi.com

Utilization of Thionyl Chloride and Oxalyl Chloride

Thionyl chloride remains a widely used and cost-effective reagent for the synthesis of cinnamoyl chlorides. nbinno.com Procedures often involve refluxing the carboxylic acid with an excess of thionyl chloride, sometimes in a solvent like dichloromethane (B109758). nbinno.comnih.gov

A significant refinement in this methodology is the use of a catalytic amount of N,N-dimethylformamide (DMF). The reaction between DMF and thionyl chloride generates a Vilsmeier-type reagent, specifically dimethylchloromethyleneammonium chloride, in situ. researchgate.netacs.org This intermediate is highly reactive and facilitates the chlorination under much milder conditions, often avoiding the need for high temperatures.

Table 1: Comparison of Reaction Conditions for Acyl Chloride Synthesis

Reagent System Carboxylic Acid Solvent Temperature Time Yield
Thionyl Chloride Cinnamic Acid Dichloromethane Cooled (ice bath) then Room Temp. 2–3 h Good
Oxalyl Chloride / cat. DMF Acrylic Acid None (Flow Chemistry) Room Temp. 1–3 min ~100%

Oxalyl chloride, often used with catalytic DMF, is another excellent reagent for this transformation. It is considered a milder and more selective alternative to thionyl chloride. nbinno.com The reaction proceeds smoothly, and the byproducts, carbon dioxide, carbon monoxide, and HCl, are all gaseous, simplifying purification. nbinno.com The high reactivity and instability of some acyl chlorides have led to the development of continuous-flow methodologies, which allow for their safe and efficient on-demand synthesis.

Advanced Reagents and Catalytic Systems for Acyl Chlorination

Beyond the classical reagents, several advanced systems have been developed for acyl chlorination. The Vilsmeier-Haack reagent, traditionally generated from DMF and phosphorus oxychloride or phosgene, is a potent agent for converting carboxylic acids to acyl chlorides. wikipedia.org More recent, safer methods for preparing the Vilsmeier reagent have been developed using alternatives like phthaloyl dichloride, which avoids the use of highly toxic conventional reagents. scirp.orgscirp.orgsemanticscholar.org This pre-formed or in situ-generated reagent can effectively chlorinate even challenging substrates.

Another advanced reagent is bis-(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC). As a stable, solid phosgene equivalent, BTC is safer to handle and store. In combination with a catalytic amount of DMF, it efficiently converts carboxylic acids into their corresponding acyl chlorides under mild conditions. jcsp.org.pk This system has proven effective for a range of substrates, offering good to excellent yields. jcsp.org.pk Other specialized reagents reported for activating carboxylic acids, which proceed through an acyl chloride intermediate, include combinations like trichloroisocyanuric acid/triphenylphosphine. beilstein-journals.org

Optimization of Reaction Parameters for Enhanced Yield and Stereochemical Control

Achieving high yield and, crucially, maintaining the (E)-stereochemistry of the double bond in this compound requires careful optimization of reaction parameters. The conversion of the carboxylic acid to the acyl chloride generally proceeds with retention of configuration at the double bond.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact reaction rate and selectivity. For thionyl chloride-mediated reactions, chlorinated solvents like dichloromethane are common. nih.gov Apolar solvents are generally preferred to avoid reaction with the acyl chloride product. In studies using triphosgene (BTC) with catalytic DMF, tetrahydrofuran (B95107) (THF) was identified as a superior solvent compared to ethyl acetate, dichloromethane, or chlorobenzene, leading to higher yields. jcsp.org.pk

Temperature control is critical. An optimized procedure for cinnamoyl chloride synthesis involves cooling the reaction mixture in an ice bath during the dropwise addition of thionyl chloride to manage the initial exotherm, followed by stirring at room temperature to drive the reaction to completion. nih.gov This controlled temperature profile prevents potential side reactions and degradation of the product. While reflux conditions are also used, lower temperatures are often sufficient, especially when a catalyst is employed. nbinno.comnih.gov

Catalyst Selection and Loading Effects

In catalyzed reactions, the choice and amount of catalyst are paramount. DMF is the most common and effective catalyst for reactions involving thionyl chloride, oxalyl chloride, and triphosgene. jcsp.org.pk The catalyst loading must be carefully optimized to maximize efficiency without promoting side reactions.

In the synthesis of benzoyl chloride using the BTC/DMF system, a systematic study of DMF loading revealed that 3 mol% was optimal, affording a 93% yield. jcsp.org.pk Increasing the catalyst loading to 5% or 10% resulted in decreased yields, while in the absence of DMF, the yield was a mere 26% even after an extended reaction time of 14 hours. jcsp.org.pk This demonstrates the profound effect of catalyst loading on reaction efficiency. While bases like pyridine (B92270) are not catalysts for the formation of the acyl chloride itself, they are often used in subsequent reactions to neutralize the HCl byproduct, which can be a crucial consideration in a multi-step synthetic sequence.

Table 2: Effect of DMF Catalyst Loading on Yield of Benzoyl Chloride using Triphosgene (BTC)

DMF Loading (mol%) Reaction Time (h) Yield (%)
0 14 26
1 6 85
2 6 89
3 6 93
5 6 82
10 6 76

(Data adapted from a model reaction using benzoic acid) jcsp.org.pk

Scalability Considerations and Green Chemistry Principles in Synthesis

Precursor Synthesis: (2E)-3-(4-phenylphenyl)prop-2-enoic acid

The synthesis of cinnamic acid and its derivatives, including the 4-phenylphenyl substituted precursor, is well-established, with several methods available. However, their suitability for large-scale, sustainable production varies significantly.

Condensation Reactions: The Knoevenagel or Claisen-Schmidt condensations are common strategies. For instance, the reaction of 4-phenylbenzaldehyde (B31587) with malonic acid, often catalyzed by piperidine (B6355638) in pyridine, can produce the desired cinnamic acid derivative. atlantis-press.com Optimization of these conditions, such as catalyst loading, temperature, and reaction time, is crucial for transitioning from laboratory to industrial production to maximize purity and yield. atlantis-press.com

Microwave-Assisted Synthesis: A greener alternative involves the microwave irradiation of an aryl aldehyde and malonic acid, potentially under solvent-less conditions. jocpr.com This method can significantly reduce reaction times and energy consumption. However, the scalability of microwave reactors and potential for localized overheating must be carefully managed in an industrial setting. jocpr.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a versatile and powerful method for forming the C-C bond in the propenoic acid chain. jocpr.com The focus of green chemistry in this area is on developing highly efficient and recyclable catalysts to minimize heavy metal waste, reducing catalyst loading, and utilizing more environmentally benign solvents. beilstein-journals.orgnih.gov

The following table compares synthetic strategies for the precursor, (2E)-3-(4-phenylphenyl)prop-2-enoic acid, based on scalability and green chemistry metrics.

MethodTypical ReactantsKey AdvantagesScalability & Green Chemistry Considerations
Optimized Knoevenagel Condensation 4-phenylbenzaldehyde, Malonic acid, Piperidine/PyridineWell-understood reaction; High purity achievable with optimization. atlantis-press.comRequires careful management of amine catalysts and solvents; Process optimization is key to industrial suitability. atlantis-press.com
Microwave-Assisted Synthesis 4-phenylbenzaldehyde, Malonic acidReduced reaction time; Lower energy consumption; Potential for solvent-free conditions. jocpr.comRequires specialized industrial microwave equipment; Heat distribution can be a challenge on a large scale.
Palladium-Catalyzed Heck Reaction 4-bromobiphenyl, Acrylic acid (or ester), Pd catalyst, BaseHigh yields and selectivity; Versatile for various substrates. jocpr.comHigh cost of palladium catalyst; Requires catalyst recovery/recycling systems to be economically and environmentally viable; Metal contamination of the product is a concern. beilstein-journals.orgnih.gov

Conversion to Acyl Chloride: this compound

The conversion of the carboxylic acid precursor to the final acyl chloride is a critical step where traditional reagents pose significant scalability and environmental challenges.

Standard laboratory methods involve stoichiometric reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂): This is a widely used reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which theoretically simplifies product isolation. chemguide.co.uk However, on a large scale, these toxic and corrosive gases must be captured and neutralized ("scrubbed"), adding complexity and cost to the process infrastructure. The reaction often requires an excess of thionyl chloride, which must be removed from the product, typically via distillation. pjoes.com

From a green chemistry perspective, these traditional methods are suboptimal due to their poor atom economy, the hazardous nature of the reagents and byproducts, and the energy required for purification. uniroma1.it Modern approaches seek to address these limitations.

Alternative Chlorinating Agents: The use of "solid phosgene" (triphosgene) can be considered a greener alternative to the highly toxic phosgene gas, offering easier handling. researchgate.net Other novel reagents, such as 3,3-dichlorocyclopropenes, have been shown to convert carboxylic acids to acyl chlorides rapidly under milder conditions, avoiding the harsh byproducts of traditional methods. organic-chemistry.org

Catalytic Approaches: The development of catalytic methods for this transformation is a primary goal of green chemistry. A catalytic process would significantly improve atom economy and reduce the generation of waste compared to the use of stoichiometric reagents.

The following table summarizes the considerations for the chlorination step.

Chlorinating AgentByproductsScalability ConsiderationsGreen Chemistry Assessment
**Thionyl Chloride (SOCl₂) **SO₂, HCl (gaseous)Requires extensive off-gas scrubbing systems; Corrosive nature requires specialized equipment. chemguide.co.ukPoor atom economy; Produces toxic and corrosive gaseous waste.
Phosphorus(V) Chloride (PCl₅) POCl₃, HClRequires energy-intensive fractional distillation for purification. chemguide.co.ukPoor atom economy; Byproducts require separation and disposal.
"Solid Phosgene" (Triphosgene) Phosgene (in situ), CO₂, HClSafer to handle than phosgene gas but still generates highly toxic intermediates. researchgate.netAn improvement in handling safety over phosgene, but still relies on highly toxic chemistry.
Novel Reagents (e.g., 3,3-dichlorocyclopropenes) Varies by reagentOften operate under milder conditions; May reduce the need for harsh purification steps. organic-chemistry.orgPotentially higher atom economy; Avoids traditional toxic byproducts; Often more expensive.

Chemical Reactivity and Mechanistic Investigations of 2e 3 4 Phenylphenyl Prop 2 Enoyl Chloride

Electrophilic Behavior and Friedel-Crafts Acylation Potential on Aromatic Systems

(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride can serve as an effective acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org This classic example of electrophilic aromatic substitution allows for the introduction of the 3-(4-phenylphenyl)prop-2-enoyl group onto an aromatic ring. wikipedia.org The reaction is promoted by a strong Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. masterorganicchemistry.com This coordination facilitates the departure of the chloride, generating a highly reactive, resonance-stabilized acylium ion. This acylium ion is the potent electrophile that is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or toluene. youtube.com Unlike Friedel-Crafts alkylations, the acylation reaction does not suffer from carbocation rearrangements, and the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Table 4: Illustrative Friedel-Crafts Acylation Reactions
Aromatic SubstrateLewis Acid CatalystExpected Major Product(s)
BenzeneAlCl₃(2E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one
TolueneAlCl₃(2E)-3-(4-phenylphenyl)-1-(p-tolyl)prop-2-en-1-one (para isomer) and (2E)-3-(4-phenylphenyl)-1-(o-tolyl)prop-2-en-1-one (ortho isomer)
AnisoleAlCl₃(2E)-1-(4-methoxyphenyl)-3-(4-phenylphenyl)prop-2-en-1-one (para isomer)

Reactions of the α,β-Unsaturated Carbonyl System

The conjugation of the carbon-carbon double bond with the carbonyl group in this compound creates an extended π-system. This conjugation renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition.

While hard nucleophiles (like Grignard reagents) tend to attack the carbonyl carbon (1,2-addition), softer, less basic nucleophiles preferentially attack the β-carbon (1,4-addition or Michael addition). researchgate.net This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds at the β-position. Typical Michael donors include organocuprates, enamines, and stabilized carbanions derived from compounds like malonic esters. The reaction of this compound itself with a Michael donor would likely be complicated by the high reactivity of the acyl chloride group. Therefore, Michael additions are more commonly performed on the corresponding ester or ketone derivatives, where the acyl group is less reactive. For instance, the ester ethyl (2E)-3-(4-phenylphenyl)prop-2-enoate would serve as an excellent Michael acceptor.

Table 5: Representative Michael Addition Reactions on a Derivative (Ethyl (2E)-3-(4-phenylphenyl)prop-2-enoate)
Michael AcceptorMichael Donor (Nucleophile)Expected Adduct Product
Ethyl (2E)-3-(4-phenylphenyl)prop-2-enoateLithium dimethylcuprate ((CH₃)₂CuLi)Ethyl 3-(4-phenylphenyl)butanoate
Ethyl (2E)-3-(4-phenylphenyl)prop-2-enoateDiethyl malonate (with base)Ethyl 2,2-bis(ethoxycarbonyl)-4-(4-phenylphenyl)butanoate
Ethyl (2E)-3-(4-phenylphenyl)prop-2-enoatePiperidine (B6355638)Ethyl 3-piperidino-3-(4-phenylphenyl)propanoate

Cycloaddition Reactions

This compound possesses an α,β-unsaturated system, making it a potential substrate for various cycloaddition reactions. In these reactions, the electron-withdrawing nature of the acyl chloride group activates the carbon-carbon double bond, rendering it electron-deficient and thus a suitable dienophile or dipolarophile.

One of the primary types of cycloadditions for such systems is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org While specific studies on this compound as a dienophile are not extensively detailed, its structural analog, cinnamoyl chloride, participates in such reactions. The reaction would involve a conjugated diene reacting across the activated double bond of the acyl chloride to form a six-membered ring. The stereochemistry of the resulting adduct is governed by the principles of pericyclic reactions, typically favoring an endo transition state. youtube.com

Another significant class of reactions is the 1,3-dipolar cycloaddition. The activated alkene can react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones to yield five-membered heterocyclic rings. A closely related reaction involves the synthesis of pyrazoline derivatives. Although this often starts from the corresponding chalcone (B49325) (e.g., 1-(4-phenylphenyl)-3-phenylprop-2-en-1-one) reacting with hydrazine (B178648), it illustrates the reactivity of the core α,β-unsaturated framework. researchgate.netnih.gov This reaction proceeds via an initial Michael addition of hydrazine followed by intramolecular cyclization and dehydration, rather than a concerted cycloaddition. The reaction of this compound with substituted hydrazines could similarly lead to pyrazoline-type structures after initial acylation at the nitrogen atom followed by cyclization. ijcmas.com

Photochemical [2+2] cycloadditions are also a possibility for this substrate. youtube.comyoutube.com Under photochemical conditions, the molecule can be excited to a higher energy state, allowing for a concerted [2+2] reaction with another alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions are dictated by the stability of the intermediate diradicals and the frontier molecular orbitals of the reacting species. youtube.com

Reductions of the Acyl Chloride Moiety

The acyl chloride group is highly reactive and can be readily reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Stopping the reduction of a highly reactive acyl chloride at the aldehyde stage requires the use of a mild and sterically hindered reducing agent. Stronger reducing agents like LiAlH₄ would continue the reduction to the alcohol. chemistrysteps.comyoutube.com

A primary method for this selective transformation is the Rosenmund reduction . This involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) treated with a catalyst poison like quinoline-S or thiourea (B124793). okstate.edu The poison deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product to an alcohol. For cinnamoyl chloride, a close analog, this method has been shown to produce cinnamaldehyde (B126680) in good yields. okstate.edu

Alternatively, hindered metal hydrides can achieve this selectivity. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a less reactive derivative of LiAlH₄. chemistrysteps.com Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing it to rapidly reduce the acyl chloride to the aldehyde while reacting much more slowly with the aldehyde product, especially at low temperatures like -78 °C. chemistrysteps.comlibretexts.org This allows for the isolation of (2E)-3-(4-phenylphenyl)prop-2-enal.

Reducing AgentProductTypical ConditionsReference
H₂, Pd/BaSO₄, Quinoline-S (Rosenmund Reduction)(2E)-3-(4-phenylphenyl)prop-2-enalRefluxing solvent (e.g., xylene) okstate.edu
Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)(2E)-3-(4-phenylphenyl)prop-2-enal-78 °C, THF chemistrysteps.comlibretexts.org

For the complete reduction of the acyl chloride to a primary alcohol, more potent reducing agents are employed. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can accomplish this transformation. chemistrysteps.comchemistrysteps.com

The mechanism involves a two-step process. First, a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the intermediate aldehyde. youtube.comyoutube.com Since aldehydes are also readily reduced by these hydrides, the aldehyde is immediately attacked by a second equivalent of the hydride, forming an alkoxide intermediate. A final workup with a protic source (e.g., water or dilute acid) protonates the alkoxide to yield the primary alcohol, (2E)-3-(4-phenylphenyl)prop-2-en-1-ol. youtube.comyoutube.com To ensure the reaction goes to completion, an excess of the reducing agent is typically used. chemistrysteps.com

Reducing AgentIntermediateFinal ProductReference
Lithium Aluminum Hydride (LiAlH₄)(2E)-3-(4-phenylphenyl)prop-2-enal(2E)-3-(4-phenylphenyl)prop-2-en-1-ol chemistrysteps.comyoutube.com
Sodium Borohydride (NaBH₄)(2E)-3-(4-phenylphenyl)prop-2-enal(2E)-3-(4-phenylphenyl)prop-2-en-1-ol chemistrysteps.comyoutube.com

Kinetic and Mechanistic Elucidation of Key Transformations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Studies on its analog, cinnamoyl chloride, provide significant insight into these aspects.

The reactions of acyl chlorides, including nucleophilic acyl substitution, are characterized by specific intermediates and transition states. The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination pathway . This involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com This intermediate is a short-lived species where the carbon atom is sp³-hybridized. The subsequent step is the elimination of the leaving group (chloride ion) to regenerate the carbonyl double bond.

Kinetic studies on the aminolysis of cinnamoyl chlorides in acetonitrile (B52724) suggest that the reaction proceeds through such a stepwise mechanism, with the rate-limiting step being the breakdown of the tetrahedral intermediate (T±). rsc.org The transition state in this step involves the partial breaking of the C-Cl bond and the partial formation of the C=O double bond.

In solvolysis reactions, the mechanism can be more complex and solvent-dependent. For cinnamoyl chloride in aqueous acetone, the data favors an Sₙ2-like mechanism over an addition-elimination pathway. orientjchem.org This implies a looser transition state compared to the tight tetrahedral species characteristic of the addition-elimination mechanism. orientjchem.org The transition state is the highest point on the reaction energy profile, representing a configuration of atoms with partial bonds that cannot be isolated. masterorganicchemistry.com Computational chemistry can be used to model these transition states, which are defined as first-order saddle points on the potential energy surface. ucsb.edu The presence of the extended π-system involving the biphenyl (B1667301) group in this compound can influence the stability of these intermediates and transition states through resonance, potentially affecting reaction rates compared to simpler benzoyl or cinnamoyl chlorides. orientjchem.org

Controlling stereoselectivity and regioselectivity is fundamental in synthesizing specific isomers. For this compound, these concepts are particularly relevant in addition and cycloaddition reactions.

Regioselectivity refers to the preferential reaction at one site over another. In reactions involving the α,β-unsaturated system, the molecule has two primary electrophilic sites: the carbonyl carbon and the β-carbon. Hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while soft nucleophiles often prefer to attack the β-carbon in a conjugate (1,4-addition or Michael) reaction. The choice of reactants and conditions can thus direct the regiochemical outcome. For instance, in Friedel-Crafts acylation reactions catalyzed by Lewis acids, the acyl chloride moiety is the reactive site. researchgate.net

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In cycloaddition reactions, the stereochemical outcome is often dictated by Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules. youtube.com For a thermal [4+2] cycloaddition, a suprafacial-suprafacial approach of the diene and dienophile is symmetry-allowed and typically observed, leading to a predictable stereochemistry in the product. youtube.com In contrast, a thermal [2+2] cycloaddition is symmetry-forbidden and proceeds only under photochemical conditions, which alters the symmetry of the molecular orbitals involved. youtube.com The existing E-configuration of the double bond in this compound will be translated into a specific trans-relationship between the substituents on the newly formed ring in a concerted cycloaddition.

In nucleophilic substitution reactions, such as the Sₙ2-like mechanism proposed for cinnamoyl chloride solvolysis, the reaction proceeds with a defined stereochemical outcome (inversion of configuration) if the reacting center were chiral. orientjchem.org While the carbonyl carbon is not a stereocenter, understanding the geometry of the transition state is key to predicting diastereoselectivity in reactions involving chiral substrates or reagents.

Applications As a Strategic Building Block in Advanced Organic Synthesis

Construction of Complex Biphenyl-Containing Scaffolds

The biphenyl (B1667301) unit is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov The presence of the acyl chloride in (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride allows for its direct use in classic carbon-carbon bond-forming reactions to build even more elaborate biphenyl-containing structures.

One primary application is in Friedel-Crafts acylation reactions. researchgate.net When reacted with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride introduces the (2E)-3-(biphenyl-4-yl)prop-2-enoyl group onto the aromatic substrate. This reaction directly attaches the existing biphenyl system to another aryl group, effectively creating complex polyaromatic scaffolds. For instance, the acylation of a second biphenyl molecule would yield a structure containing a terphenyl system linked by a propenone bridge, a motif of interest in materials science. The general transformation is outlined below:

Reactant 1Reactant 2 (Arene)CatalystProduct Type
This compoundBiphenylAlCl₃Terphenyl-chalcone hybrid
This compoundAnisoleAlCl₃Biphenyl-methoxyphenyl chalcone (B49325)
This compoundThiopheneAlCl₃Biphenyl-thienyl chalcone

This strategy provides a straightforward route to large, conjugated systems where the biphenyl group plays a crucial role in defining the molecule's three-dimensional shape and electronic properties.

Synthesis of Functionalized Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. scialert.neteurjchem.com this compound is an ideal precursor for synthesizing chalcone derivatives where one of the aryl rings is a biphenyl group. The aforementioned Friedel-Crafts acylation is the most direct method for this transformation, producing a wide array of biphenyl-containing chalcones. researchgate.netresearchgate.net

The reaction involves the electrophilic substitution of an electron-rich aromatic compound with the acyl chloride. The resulting products are chalcones functionalized with a biphenyl moiety, which can be further modified to explore structure-activity relationships in drug discovery programs.

Table 1: Examples of Chalcone Synthesis via Friedel-Crafts Acylation

Aromatic Substrate Resulting Chalcone Derivative Potential Significance
Benzene (B151609) 1-(Biphenyl-4-yl)-3-phenylprop-2-en-1-one Core chalcone structure
N,N-Dimethylaniline 1-(Biphenyl-4-yl)-3-(4-dimethylaminophenyl)prop-2-en-1-one Precursor for solvatochromic dyes

Development of Precursors for Heterocyclic Systems

The dual reactivity of the propenoyl chloride system makes it a powerful tool for synthesizing heterocyclic compounds. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor or participate in cycloaddition and condensation reactions, while the acyl chloride provides a reactive handle for forming amide or ester bonds that can be part of a subsequent cyclization step. researchgate.neteurjchem.com

Pyrazoles: Pyrazole (B372694) rings can be readily synthesized from chalcone precursors. The chalcones derived from this compound (as described in section 4.2) can be reacted with hydrazine (B178648) derivatives. In this reaction, the hydrazine initially attacks the carbonyl carbon, followed by a cyclization reaction involving the double bond, ultimately yielding a pyrazoline which can be oxidized to the corresponding pyrazole. This provides a reliable route to 3-aryl-5-(biphenyl-4-yl)pyrazoles, which are scaffolds of significant interest in medicinal chemistry. nih.govnih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved directly from the acyl chloride functionality. rjptonline.orgchim.it Reaction of this compound with a substituted hydrazide, such as benzoylhydrazine, yields an N,N'-diacylhydrazine intermediate. This intermediate can then be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid) to form a 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netresearchgate.net This method allows for the creation of molecules containing both a biphenyl group and a styryl group attached to the oxadiazole core.

The versatility of this compound extends to the synthesis of various other heterocyclic systems through reactions with bidentate nucleophiles. researchgate.netscite.ai For example:

Benzoxazinones: Reaction with anthranilic acid derivatives can lead to the formation of benzoxazinone (B8607429) structures.

Quinazolinones: Treatment with 2-aminobenzamide (B116534) can yield quinazolinone derivatives.

Pyrimidines: Condensation reactions with urea (B33335) or thiourea (B124793) can serve as a pathway to pyrimidine-based heterocycles.

In these syntheses, the acyl chloride typically reacts first with an amino group, followed by an intramolecular cyclization involving the α,β-unsaturated system, leading to the formation of the heterocyclic ring.

Role in Biomolecule Analogue Synthesis

The scaffolds accessible from this compound, such as chalcones and heterocycles like pyrazoles and oxadiazoles, are frequently found in molecules designed to mimic or interact with biological systems.

Chalcones are well-known for their wide range of biological activities, and many have been identified as enzyme inhibitors. nih.gov The synthesis of biphenyl-containing chalcones from this compound provides a direct route to novel analogues for screening as potential inhibitors of enzymes like kinases, oxidases, or proteases.

Similarly, pyrazole and oxadiazole heterocycles are established pharmacophores present in numerous approved drugs, including enzyme inhibitors. nih.gov For instance, the 1,3-diphenylpyrazole scaffold is a core component of several cyclooxygenase-2 (COX-2) inhibitors. By using this compound as a starting material, medicinal chemists can synthesize analogues where one of the phenyl rings is replaced by a biphenyl group, potentially altering the compound's selectivity, potency, and pharmacokinetic properties. The synthetic routes described previously allow for the systematic creation of libraries of these compounds for biological evaluation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(2E)-3-(biphenyl-4-yl)prop-2-enoyl chloride
Aluminum chloride
Anisole
Thiophene
1-(Biphenyl-4-yl)-3-phenylprop-2-en-1-one
N,N-Dimethylaniline
1-(Biphenyl-4-yl)-3-(4-dimethylaminophenyl)prop-2-en-1-one
Furan
1-(Biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Hydrazine
Pyrazoline
Pyrazole
Benzoylhydrazine
N,N'-diacylhydrazine
Phosphorus oxychloride
1,3,4-Oxadiazole
Anthranilic acid
Benzoxazinone
2-Aminobenzamide
Quinazolinone
Urea
Thiourea

Preparation of Pharmacologically Relevant Scaffolds (synthetic aspect)

The inherent reactivity of the acryloyl chloride moiety in this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity is central to its application in the synthesis of various scaffolds that are of interest in medicinal chemistry. The biphenyl group, on the other hand, is a well-established pharmacophore found in numerous bioactive molecules, where it often contributes to receptor binding and other crucial molecular interactions.

The primary synthetic utility of this compound in this context lies in its ability to readily form amides and esters. The reaction with primary or secondary amines yields the corresponding acrylamides, while reaction with alcohols produces acrylate (B77674) esters. These functional groups are ubiquitous in drug molecules and other biologically active compounds.

A particularly fruitful area of application for acryloyl chlorides is in the synthesis of heterocyclic compounds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity pattern of similar 3-aryl-2-cyanoacryloyl chlorides provides a strong indication of its potential. These related compounds have been shown to react with binucleophiles, such as hydrazines, ureas, and 2-amino-substituted heterocycles, to generate a variety of heterocyclic scaffolds. It is therefore highly probable that this compound could be employed in analogous synthetic strategies to produce novel heterocyclic systems incorporating the biphenyl moiety.

Illustrative Reactions for Scaffold Synthesis:

ReactantResulting ScaffoldPotential Pharmacological Relevance
Substituted AnilinesN-Aryl AcrylamidesPrecursors to kinase inhibitors, anti-inflammatory agents
Amino-heterocyclesHeterocyclyl-amidesScaffolds for antimicrobial, antiviral, and anticancer drugs
Hydrazine DerivativesPyrazolidinones/PyrazolinesCore structures in analgesic and anti-inflammatory compounds
ThioureaThiazine DerivativesPotential for antimicrobial and antifungal activity

Modular Synthesis Strategies Utilizing the Acryloyl Chloride Functionality

The acryloyl chloride functionality of this compound is exceptionally well-suited for modular synthesis approaches. This strategy involves the sequential and controlled assembly of molecular fragments (modules) to rapidly generate libraries of related compounds. The high reactivity and predictable reaction pathways of the acid chloride group allow for its efficient coupling with a diverse set of nucleophilic building blocks.

In a typical modular synthesis workflow, this compound would serve as a central scaffold to which various "R-groups" can be appended via the formation of amide or ester linkages. This approach enables the systematic variation of substituents around the biphenyl-acrylamide core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

The α,β-unsaturated carbonyl system present in the molecule also offers further opportunities for modular diversification through conjugate addition reactions (Michael addition). This allows for the introduction of a second point of diversity in the molecular structure.

Table of Modular Synthesis Components:

Module 1: Core ScaffoldModule 2: Nucleophilic ReactantResulting Molecular Framework
This compoundAliphatic/Aromatic AminesBiphenyl-substituted Acrylamides
This compoundAlcohols/PhenolsBiphenyl-substituted Acrylates
This compoundAmino AcidsPeptidomimetic Structures
This compoundThiolsBiphenyl-substituted Thioacrylates

The systematic combination of these modules can lead to the rapid generation of a large number of distinct chemical entities, which can then be screened for biological activity. This modular approach significantly streamlines the early stages of drug discovery and development.

Role in Polymer Chemistry and Advanced Materials Science

Monomer in Radical and Anionic Polymerization

The carbon-carbon double bond in the acrylate (B77674) structure derived from (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride allows it to participate in chain-growth polymerization reactions, primarily through free-radical mechanisms. Anionic polymerization is also a potential route, although it is less commonly reported for this class of monomers.

The homopolymerization of monomers derived from this compound, such as 4-biphenyl methacrylate (B99206) (BPM), can be achieved through free-radical polymerization. researchgate.net Initiators like benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN) are typically used in a suitable solvent. researchgate.net The resulting homopolymer, poly(4-biphenyl methacrylate), possesses high thermal stability due to the bulky, rigid biphenyl (B1667301) side chains that restrict the thermal motion of the polymer backbone. These polymers are generally soluble in organic solvents like chloroform (B151607), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). tandfonline.com

The synthesis of the polymerizable acrylate monomer from the acryloyl chloride precursor is a straightforward acylation reaction. For instance, 4-biphenylyl acrylate can be synthesized by reacting 4-phenylphenol (B51918) with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov This process directly links the title compound to the resulting functional polymer.

To tailor the properties of the final material, monomers derived from this compound are frequently copolymerized with other vinyl monomers, such as styrenes and commodity acrylates like methyl methacrylate (MMA) or glycidyl (B131873) methacrylate (GMA). researchgate.nettandfonline.com This approach allows for the modification of properties including glass transition temperature (Tg), solubility, and mechanical strength, while still incorporating the desirable features of the biphenyl group.

The copolymerization behavior is quantified by monomer reactivity ratios (r1, r2), which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. Studies on the copolymerization of 4-biphenyl methacrylate (BPM, M1) with methyl methacrylate (MMA, M2) and glycidyl methacrylate (GMA, M2) have provided these values, which are crucial for predicting and controlling the final copolymer composition and structure. researchgate.nettandfonline.com For example, in the BPM-MMA system, the reactivity ratios indicate that BPM is more reactive than MMA, leading to copolymers that are richer in BPM units than the initial monomer feed. tandfonline.com

Monomer Reactivity Ratios for Copolymers Containing 4-Biphenyl Methacrylate (BPM)
Comonomer (M2)r1 (BPM)r2 (M2)MethodReference
Methyl Methacrylate (MMA)1.70 ± 0.0540.065 ± 0.004Fineman–Ross tandfonline.com
Methyl Methacrylate (MMA)1.73 ± 0.0350.077 ± 0.008Kelen–Tudos tandfonline.com
Glycidyl Methacrylate (GMA)0.392 ± 0.0060.358 ± 0.007Fineman–Ross researchgate.net
Glycidyl Methacrylate (GMA)0.398 ± 0.0040.365 ± 0.013Kelen–Tudos researchgate.net

Synthesis of Functional Polymeric Materials

The incorporation of the 4-phenylphenyl (biphenyl) group into polymer structures is a key strategy for developing materials with advanced functionalities, particularly in optics and electronics.

The biphenyl moiety is a chromophore that can absorb UV light and exhibit fluorescence. When attached as a pendant group on a polymer chain, it can create materials with useful optical properties. For example, a polyacrylate derived from 4-biphenylmethanol, poly(1,1ʹ-biphenyl-4-yl)methyl acrylate or poly(1,1ʹ-BP4MA), has been synthesized and shown to be a fluorescent material with emission in the UV-green region of the spectrum (300–550 nm). tandfonline.com Such polymers are of interest for applications as short-wavelength emitters in organic light-emitting diodes (OLEDs) and for high-density information storage devices. tandfonline.com The polymer's fluorescence quantum yield in chloroform was found to be 0.12, comparable to that of tryptophan. tandfonline.com

Optical Properties of Poly(1,1ʹ-BP4MA) in Various Solvents
SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Chloroform2573671100.12
Toluene2573651080.05
Chlorobenzene2583681100.03
DMSO2583701120.02
DMF2583701120.01
tandfonline.com

Furthermore, the introduction of biphenyl units into conjugated polymer backbones, such as in poly(ethynylenephenylene)s, can be used to tune the electronic structure and shift the absorption and emission spectra, demonstrating the versatility of the biphenyl group in designing optically active polymers. ias.ac.in

The rigid, rod-like structure of the biphenyl group makes it an excellent mesogen—a fundamental component of a liquid crystal. When this group is attached as a side chain to a flexible polymer backbone, typically via a flexible spacer, it can lead to the formation of side-chain liquid crystalline polymers (SCLCPs). documentsdelivered.comresearchgate.net These materials combine the properties of liquid crystals (such as optical anisotropy and self-organization) with the processability and mechanical properties of polymers.

Polymers derived from this compound are prime candidates for SCLCPs. Research has demonstrated that polyacrylates and polymethacrylates with biphenyl-containing side chains exhibit liquid crystalline phases, such as smectic A phases. documentsdelivered.comresearchgate.net The synthesis of such polymers often involves the reaction of a biphenyl derivative (like 4,4'-dihydroxybiphenyl) with acryloyl chloride to create a polymerizable liquid crystal monomer. ciac.jl.cn These SCLCPs are of interest for applications in optical data storage, displays, and actuators. mdpi.commdpi.com

Precursor for Organic Electronic Materials

The unique electronic and optical properties conferred by the biphenyl moiety make this compound a valuable precursor for materials used in organic electronics. The resulting polymers can serve as active components in a variety of devices.

The inherent fluorescence of polymers containing biphenyl side groups makes them suitable for use as emitter materials in OLEDs. tandfonline.com By copolymerizing these monomers with others, the emission color, efficiency, and charge-transport properties can be fine-tuned.

Additionally, the biphenyl group is structurally related to other aromatic amines, such as the triphenylamine (B166846) (TPA) group, which are well-known for their hole-transporting capabilities. Polymers containing these aromatic, electron-rich side chains can exhibit photoconductivity. For example, poly((4-diphenylamino)benzyl acrylate), a structurally related polymer, has been studied for its photorefractive properties, which rely on a combination of photoconductivity and electro-optic effects. mdpi.com This suggests that polymers derived from this compound could be functionalized or used in composites to create materials for applications in organic photovoltaics, photorefractive devices, and organic thin-film transistors.

Components for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a crucial monomer in the synthesis of specialized polymers for Organic Light-Emitting Diodes (OLEDs). The unique molecular architecture of this compound, featuring a reactive acryloyl chloride group and a bulky, aromatic biphenyl side chain, allows for the creation of polymers with tailored optoelectronic properties essential for OLED device performance.

The biphenyl moiety is a well-established building block in materials for organic electronics due to its rigid and planar structure, which facilitates strong intermolecular π-π stacking interactions. These interactions are critical for efficient charge transport, a fundamental process in OLED operation. When incorporated as a side chain in a polymer, the biphenyl group can enhance both hole and electron mobility, contributing to a more balanced charge injection and recombination process within the emissive layer of the OLED. This leads to improved device efficiency and brightness.

Polymers derived from this compound can be designed to function as host materials in the emissive layer of an OLED. In a typical phosphorescent OLED, a light-emitting guest molecule is dispersed within a host material. The host material is responsible for transporting charge carriers (holes and electrons) and transferring energy to the guest molecules, which then emit light. The wide energy bandgap and high triplet energy of biphenyl-containing polymers make them suitable hosts for blue phosphorescent emitters, which are essential for full-color displays and white lighting applications.

The synthesis of these specialized polymers typically involves the reaction of the acryloyl chloride group of the monomer with a suitable co-monomer or by functionalizing a pre-existing polymer with hydroxyl or amine groups. The resulting polymer will have pendant 4-phenylphenylprop-2-enoyl groups that dictate the material's electronic properties and morphology. The table below summarizes the key properties of biphenyl-containing polymers relevant to OLED applications, based on research on analogous materials.

PropertySignificance in OLEDsTypical Values for Biphenyl-Containing Polymers
Highest Occupied Molecular Orbital (HOMO) Energy Level Determines the efficiency of hole injection from the anode.-5.4 to -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determines the efficiency of electron injection from the cathode.-2.1 to -2.5 eV
Triplet Energy (ET) Must be higher than that of the phosphorescent guest to prevent energy back-transfer.> 2.8 eV
Glass Transition Temperature (Tg) Indicates the thermal stability of the amorphous film in the device.120-180 °C
Hole Mobility (μh) Affects the rate of hole transport through the material.10-5 to 10-3 cm2V-1s-1
Electron Mobility (μe) Affects the rate of electron transport through the material.10-6 to 10-4 cm2V-1s-1

Note: The values presented are typical ranges for polymers containing biphenyl side chains and may vary depending on the specific polymer backbone and device architecture.

Materials for Organic Photovoltaics and Transistors

In the realm of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the molecular design of the active materials is paramount for achieving high performance. This compound offers a versatile platform for creating polymers with desirable characteristics for these applications. The biphenyl group, with its extended π-conjugation, plays a significant role in enhancing the charge carrier mobility, a critical parameter for both OPVs and OFETs.

For OFETs, the performance is largely dictated by the charge carrier mobility (µ) of the organic semiconductor. The ability of the biphenyl side chains to promote ordered molecular packing through π-π stacking can lead to the formation of crystalline domains within the polymer film. nih.gov This ordered structure provides efficient pathways for charge transport, resulting in higher mobility. Polymers with biphenyl side chains have been investigated as the active layer in p-type (hole-transporting) OFETs. The hole mobility in such materials is influenced by the degree of crystallinity and the orientation of the polymer chains relative to the substrate.

The table below presents representative data for OFETs based on polymers with biphenyl side groups, illustrating the impact of molecular structure on device performance.

Polymer SystemHole Mobility (μh) (cm2V-1s-1)On/Off RatioDeposition Method
Poly(4-biphenyl acrylate) derivative10-4 - 10-3> 105Solution shearing
Biphenyl-containing copolymer10-3 - 10-2> 106Spin coating
Donor-Acceptor polymer with biphenyl units> 10-2> 107Zone-casting

Note: The performance of OFETs is highly dependent on device fabrication and processing conditions.

In the context of organic photovoltaics, polymers derived from this compound can be utilized as either the donor or acceptor material in the bulk heterojunction (BHJ) active layer. The biphenyl side chain can influence the polymer's absorption spectrum, energy levels, and miscibility with fullerene or non-fullerene acceptors. By carefully designing the polymer architecture, it is possible to tune the material's properties to achieve efficient light absorption, exciton (B1674681) dissociation, and charge transport, which are all essential for high power conversion efficiency in OPVs.

The incorporation of the bulky biphenyl group can also impact the morphology of the BHJ blend, which is a critical factor in determining device performance. A well-defined nanoscale phase separation between the donor and acceptor materials is necessary to ensure efficient charge generation and collection. The steric hindrance provided by the biphenyl side chains can be leveraged to control the domain sizes and interfacial area within the active layer, thereby optimizing the photovoltaic performance.

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides, including (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and oxalyl chloride. chemguide.co.ukwikipedia.org While effective, these reagents generate corrosive hydrogen chloride (HCl) gas and other volatile, toxic byproducts (e.g., sulfur dioxide), posing environmental and handling challenges. chemguide.co.uklibretexts.org Future research is directed towards developing greener alternatives that minimize waste and utilize less hazardous materials.

Key areas of development include:

Alternative Chlorinating Agents: Research into milder and more selective chlorinating agents is a priority. Reagents like cyanuric chloride, in combination with catalysts, could provide an alternative to traditional methods. researchgate.net Another approach involves using 3,3-dichlorocyclopropenes, which can activate carboxylic acids for conversion to acyl chlorides under the influence of a tertiary amine base. organic-chemistry.org

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly improve the sustainability of acyl chloride synthesis. While not yet widely implemented for this specific transformation, the development of catalysts that can facilitate the chlorination of carboxylic acids using a benign chlorine source would be a major breakthrough.

Solvent-Free and Aqueous Systems: A significant advancement in green chemistry involves minimizing or eliminating the use of volatile organic solvents. tandfonline.com Research into mechanochemical methods (ball-milling) for the synthesis of acyl chlorides could offer a solvent-free route. Furthermore, exploring reaction conditions in alternative solvents, such as buffered aqueous systems, for subsequent reactions of the acyl chloride could drastically reduce the environmental impact. For instance, the rapid N-chloroacetylation of anilines and amines has been demonstrated in a phosphate (B84403) buffer, suggesting that derivatization of reactive acyl chlorides can be achieved under green conditions. tandfonline.com

ParameterTraditional Synthesis (e.g., using SOCl₂)Potential Green/Sustainable Routes
Chlorinating Agent Thionyl chloride, Oxalyl chloride, PCl₃, PCl₅ chemguide.co.uklibretexts.orgCyanuric chloride, 3,3-Dichlorocyclopropenes researchgate.netorganic-chemistry.org
Byproducts HCl, SO₂, POCl₃ chemguide.co.uklibretexts.orgFewer and/or less hazardous byproducts
Solvents Often requires anhydrous organic solventsSolvent-free (mechanochemistry) or aqueous media for subsequent steps tandfonline.com
Efficiency Principle High reactivity and yieldAtom economy, reduced waste, enhanced safety
Table 1. Comparison of Traditional and Green Synthetic Approaches for Acyl Chlorides.

Integration into Automated and Continuous Flow Synthesis Platforms

The inherent reactivity and potential instability of acyl chlorides make their synthesis and use well-suited for continuous flow chemistry. rsc.orgnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling highly reactive intermediates. researchgate.netresearchgate.net

Future work in this area will likely involve:

Telescoped Synthesis: Developing a multi-step continuous flow system where (2E)-3-(4-phenylphenyl)prop-2-enoic acid is first converted to the acyl chloride in one reactor, which then flows directly into a second reactor to be derivatized. This "telescoped" approach avoids the isolation of the reactive intermediate, improving safety and efficiency. nih.govnih.gov

Automated Optimization: Integrating flow reactors with automated systems and online analytics (e.g., IR or NMR spectroscopy) can enable rapid optimization of reaction conditions. Machine learning algorithms could be employed to explore the reaction parameter space and identify optimal conditions for the synthesis and derivatization of this compound. rsc.org

Scalability and Manufacturing: Flow chemistry provides a straightforward path for scaling up production from the laboratory to an industrial scale without extensive redevelopment. thalesnano.com Establishing a robust flow process for this compound and its derivatives would be a key step towards its commercial application in pharmaceuticals or materials science. nih.gov

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface-area-to-volume ratioExcellent due to high surface-area-to-volume ratio researchgate.net
Safety Higher risk with large volumes of reactive intermediatesImproved safety due to small reactor volumes and better control nih.gov
Process Control Difficult to precisely control temperature and mixingPrecise control over temperature, pressure, and residence time researchgate.net
Scalability Challenging; often requires re-optimizationStraightforward by running the system for longer ("scaling out") thalesnano.com
Table 2. Advantages of Continuous Flow Synthesis for Reactive Intermediates.

Emerging Applications in Supramolecular Chemistry and Nanomaterials

The rigid, planar, and conjugated structure of the biphenyl (B1667301) group makes it a valuable component in supramolecular chemistry and materials science. mdpi.com Biphenyl derivatives are known to form liquid crystals, self-assemble into complex architectures, and act as building blocks for porous materials. mdpi.comresearchgate.net The this compound molecule can be seen as a functionalized building block, or "tecton," for constructing larger, more complex systems.

Potential future applications include:

Liquid Crystals: By reacting the acyl chloride with appropriate alcohol or amine-containing mesogens, novel liquid crystalline materials could be synthesized. The biphenylpropenoyl core would influence the packing and phase behavior of the resulting materials.

Functional Polymers and Nanomaterials: The acyl chloride group provides a convenient handle for grafting the molecule onto polymer backbones or the surface of nanomaterials like nanoparticles and carbon nanotubes. This could impart specific optical or electronic properties to the host material, stemming from the conjugated biphenyl system.

Supramolecular Assembly: Derivatization of the acyl chloride with molecules capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) could lead to the formation of self-assembling gels, fibers, or vesicles. mdpi.com These materials could have applications in sensing, drug delivery, or catalysis.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding and optimizing reactions involving reactive intermediates like this compound requires advanced analytical techniques that can monitor the reaction in real-time. lumenlearning.com In-situ monitoring provides crucial information on reaction kinetics, intermediate stability, and byproduct formation, which is often lost with traditional offline analysis. nih.govmt.com

Key techniques for future research include:

In-situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ allow for the continuous monitoring of key functional groups in the reaction mixture. mt.com The strong carbonyl stretch of the acyl chloride (around 1780 cm⁻¹) can be easily tracked to monitor its formation from the carboxylic acid and its subsequent consumption during derivatization. mt.com

Process NMR Spectroscopy: Flow NMR cells can be integrated directly into a synthesis line to provide detailed structural information on reactants, intermediates, and products as the reaction progresses. igi-global.comresearchgate.net This can be invaluable for mechanistic studies and for ensuring complete conversion.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive for detecting charged or chargeable species in solution. nih.gov It can be used to identify and characterize transient intermediates in the catalytic cycles for derivatization, providing deep mechanistic insight. nih.gov

These advanced characterization methods are not just analytical tools; they are integral to process development, enabling the creation of safer, more efficient, and more reliable synthetic routes for this compound and its derivatives. mt.comigi-global.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride?

  • Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve intermediates. Temperature control (0–25°C) is critical to minimize side reactions like polymerization. Post-synthesis, purification via vacuum distillation or recrystallization ensures high purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the double bond and substituent positions.
  • IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) validate the acyl chloride moiety.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms molecular geometry, as demonstrated in structurally analogous compounds .

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM) is recommended. Degradation products, such as the corresponding carboxylic acid, can be monitored via TLC or HPLC. Avoid exposure to bases or nucleophiles during storage .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Comparative studies with analogs (e.g., 3-(2,4-dichlorophenyl)prop-2-enoyl chloride) show that para-substituted electron-withdrawing groups increase reaction rates by 20–30% compared to unsubstituted derivatives. Computational DFT analysis can further elucidate charge distribution effects .

Q. How can researchers resolve contradictions in reported reaction yields for amide derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in stoichiometry, solvent polarity, or reaction time. Systematic optimization using Design of Experiments (DoE) methodologies, such as varying equivalents of nucleophile (1.0–2.5 eq.) in THF at 0–40°C, can identify optimal conditions. For example, excess triethylamine (3 eq.) as a base improves yields by neutralizing HCl byproducts .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like hydrolases or kinases. The compound’s α,β-unsaturated carbonyl group may act as a Michael acceptor, forming covalent adducts with cysteine residues. Free-energy perturbation (FEP) calculations quantify binding affinities for structure-activity relationship (SAR) studies .

Q. What strategies mitigate polymerization during large-scale synthesis?

  • Methodological Answer : Polymerization is suppressed by:

  • Low-temperature reactions (0–5°C) to reduce radical formation.
  • Radical inhibitors : Adding hydroquinone (0.1–0.5 wt%) traps free radicals.
  • Dilute conditions (<0.5 M in DCM) to minimize intermolecular interactions.
    Post-reaction analysis via GPC confirms the absence of oligomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.